An In-depth Technical Guide to 1-(3-fluorobenzoyl)piperazine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-(3-fluorobenzoyl)piperazine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 1-(3-fluorobenzoyl)piperazine, a molecule of interest within the broader class of arylpiperazines. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known structural information with generalized experimental protocols and contextual biological significance based on related compounds.
Chemical Properties and Structure
1-(3-fluorobenzoyl)piperazine, also known as (3-fluorophenyl)(piperazin-1-yl)methanone, is a derivative of piperazine featuring a 3-fluorobenzoyl group attached to one of the nitrogen atoms of the piperazine ring. The hydrochloride salt of this compound is assigned the CAS Number 1187890-39-6.
Table 1: Physicochemical Properties of 1-(3-fluorobenzoyl)piperazine
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃FN₂O | Calculated |
| Molecular Weight | 208.23 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol (predicted).[1] | General properties of similar compounds[1] |
| InChI | InChI=1S/C11H13FN2O/c12-10-4-2-5-11(6-10)15(14)8-1-13-7-9-14/h2,4-6,13H,1,7-9H2 | Calculated |
| SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)F | Calculated |
Synthesis of 1-(3-fluorobenzoyl)piperazine
A common and effective method for the synthesis of N-acylpiperazines is the Schotten-Baumann reaction, which involves the acylation of piperazine with a suitable acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The primary challenge in this synthesis is to achieve selective mono-acylation and avoid the formation of the di-substituted byproduct, 1,4-bis(3-fluorobenzoyl)piperazine.
General Experimental Protocol: Acylation of Piperazine
Materials:
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Piperazine
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3-fluorobenzoyl chloride
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or another suitable base
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in anhydrous DCM.
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Addition of Base: Add triethylamine (2.2 equivalents) to the piperazine solution.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled piperazine solution over 30-60 minutes with vigorous stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup:
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Wash the reaction mixture with 1 M HCl to remove excess piperazine and triethylamine hydrochloride.
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Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
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Wash with brine.
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-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(3-fluorobenzoyl)piperazine.
Caption: Generalized workflow for the synthesis of 1-(3-fluorobenzoyl)piperazine.
Analytical Characterization
The structure and purity of the synthesized 1-(3-fluorobenzoyl)piperazine would be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the piperazine ring and the fluorinated aromatic ring. The integration of these signals would confirm the ratio of the two moieties. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the piperazine ring, and the carbons of the 3-fluorophenyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 208.23 g/mol . |
| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. |
Biological Activity and Potential Applications
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Anticancer Activity: Many arylpiperazine derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines.[2]
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Antimicrobial Activity: The arylpiperazine core is present in compounds with broad-spectrum antimicrobial activity against clinically relevant bacteria and fungi.[3]
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Neuropathic Pain Treatment: Certain arylpiperazine derivatives have shown potent analgesic activities in preclinical models of neuropathic pain.[4]
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Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting the CNS, with some fluorobenzylpiperazine derivatives showing potential as central nervous system stimulants by interacting with serotonin and dopamine pathways.[5]
The 3-fluoro substitution on the benzoyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its metabolic stability and binding affinity to biological targets.[2]
Caption: Potential biological activities of the arylpiperazine scaffold.
Conclusion
1-(3-fluorobenzoyl)piperazine is a chemical entity with potential for further investigation in drug discovery and development, given the broad biological activities associated with the arylpiperazine class of compounds. This technical guide provides a foundational understanding of its chemical structure, a plausible synthetic route, and a basis for its potential pharmacological relevance. Further experimental studies are required to fully elucidate its specific physicochemical properties and biological activity profile.
References
- 1. Buy (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone [smolecule.com]
- 2. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 3. Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]- | C17H20FN3O2 | CID 9207292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone (EVT-5865427) [evitachem.com]
- 5. Buy 1-(3-Fluoro-benzyl)-piperazine hydrochloride | 1048648-80-1 [smolecule.com]
